

The Endogenous Function of Butyryl-L-Carnitine: A Technical Guide

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Compound of Interest

Compound Name: *Butyryl-L-carnitine*

Cat. No.: *B1668139*

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Abstract

Butyryl-L-carnitine is an endogenous short-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Formed from the esterification of L-carnitine with a butyryl group derived from butyryl-CoA, it is an intermediate in fatty acid oxidation and amino acid metabolism. Beyond its established role in the transport of fatty acids into the mitochondrial matrix for β -oxidation via the carnitine shuttle, **butyryl-L-carnitine** is gaining attention for its potential as a prodrug of butyrate, a histone deacetylase (HDAC) inhibitor with neuroprotective and anti-inflammatory properties. Elevated levels of **butyryl-L-carnitine** in plasma and urine are recognized as biomarkers for certain inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. This technical guide provides an in-depth overview of the core endogenous functions of **butyryl-L-carnitine**, including its biosynthesis, metabolic roles, and physiological effects. Detailed experimental protocols for its quantification, along with visualizations of key metabolic and signaling pathways, are presented to support further research and drug development in this area.

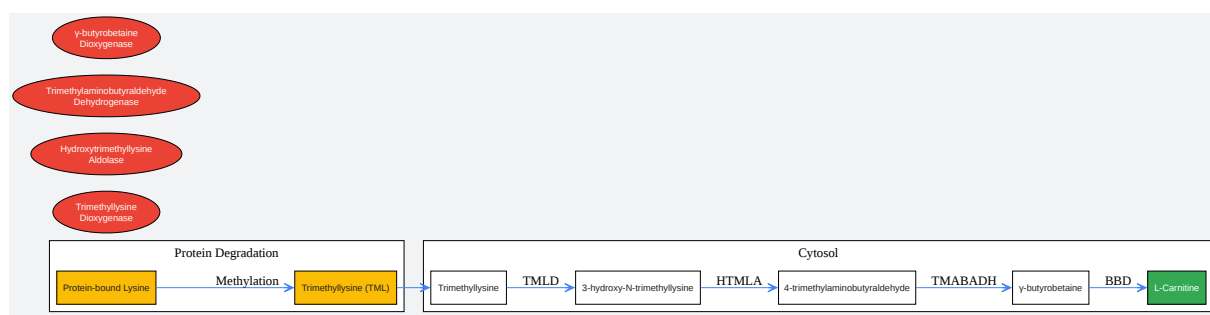
Biosynthesis and Transport of Butyryl-L-Carnitine

The endogenous pool of **butyryl-L-carnitine** is primarily generated through two main pathways: the carnitine biosynthesis pathway and the esterification of L-carnitine with butyryl-CoA.

L-Carnitine Biosynthesis

L-carnitine is synthesized from the essential amino acids lysine and methionine, primarily in the liver, kidneys, and brain. The biosynthesis involves a series of enzymatic reactions that convert trimethyllysine to carnitine.

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Caption: L-Carnitine Biosynthesis Pathway.

Formation of Butyryl-L-Carnitine

Butyryl-L-carnitine is formed by the enzymatic transfer of a butyryl group from butyryl-CoA to L-carnitine. This reaction is catalyzed by carnitine acyltransferases.

Transport

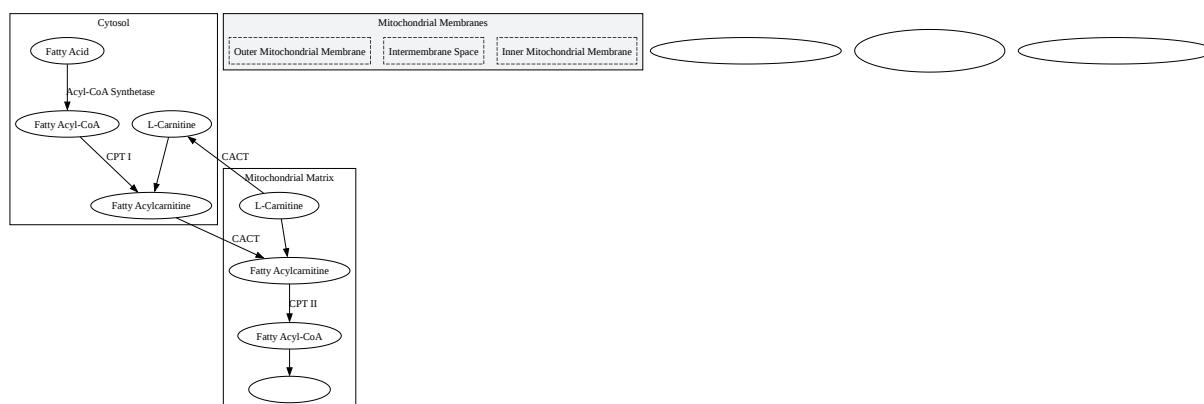
Butyryl-L-carnitine, like other carnitine derivatives, is transported across cellular and mitochondrial membranes by specific transporters. The organic cation/carnitine transporter 2 (OCTN2) is a high-affinity, low-capacity transporter for **butyryl-L-carnitine**, while the amino acid transporter ATB^{0,+} acts as a low-affinity, high-capacity transporter.[1][2]

Metabolic Roles of Butyryl-L-Carnitine

The primary metabolic function of **butyryl-L-carnitine** is intertwined with fatty acid metabolism and the regulation of the intramitochondrial acyl-CoA/CoA ratio.

Role in the Carnitine Shuttle

The carnitine shuttle is a critical mechanism for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β -oxidation. While **butyryl-L-carnitine** is a short-chain acylcarnitine, the enzymes of the carnitine shuttle system, such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), and the carnitine-acylcarnitine translocase (CACT), facilitate the transport of various acylcarnitines.



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Caption: Butyrate-Mediated HDAC Inhibition Pathway.

Biomarker of Metabolic Disorders

Elevated concentrations of **butyryl-L-carnitine** in blood and urine are a key diagnostic marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism. [3] In this condition, the impaired activity of SCAD leads to the accumulation of butyryl-CoA, which is then converted to **butyryl-L-carnitine**.

Quantitative Data

The endogenous concentration of **butyryl-L-carnitine** can vary depending on the biological matrix, and physiological and pathological conditions.

Biological Matrix	Condition	Concentration (μM)	Reference(s)
Human Plasma	Healthy Adult	0.17 ± 0.02	[4]
Human Plasma	SCAD Deficiency	Significantly elevated	[5]
Human Muscle	Healthy Adult	High concentration of total carnitine	[6]
Human Liver	Healthy Adult	High concentration of total carnitine	[7]
Human Brain	Developing	Low concentration of total carnitine	

Experimental Protocols

The quantification of **butyryl-L-carnitine** is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Quantification of Butyryl-L-Carnitine in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of **butyryl-L-carnitine** in human plasma.

5.1.1. Materials and Reagents

- Human plasma (collected in EDTA tubes)

- **Butyryl-L-carnitine** analytical standard
- Isotopically labeled internal standard (e.g., **Butyryl-L-carnitine-d3**)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Centrifuge
- LC-MS/MS system (e.g., triple quadrupole)

5.1.2. Sample Preparation

- Thawing: Thaw frozen plasma samples on ice.
- Aliquoting: Pipette 50 μL of plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add 10 μL of the internal standard solution (e.g., 1 μM in water) to each plasma sample.
- Protein Precipitation: Add 200 μL of cold acetonitrile containing 0.1% formic acid to each sample.
- Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 $\times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

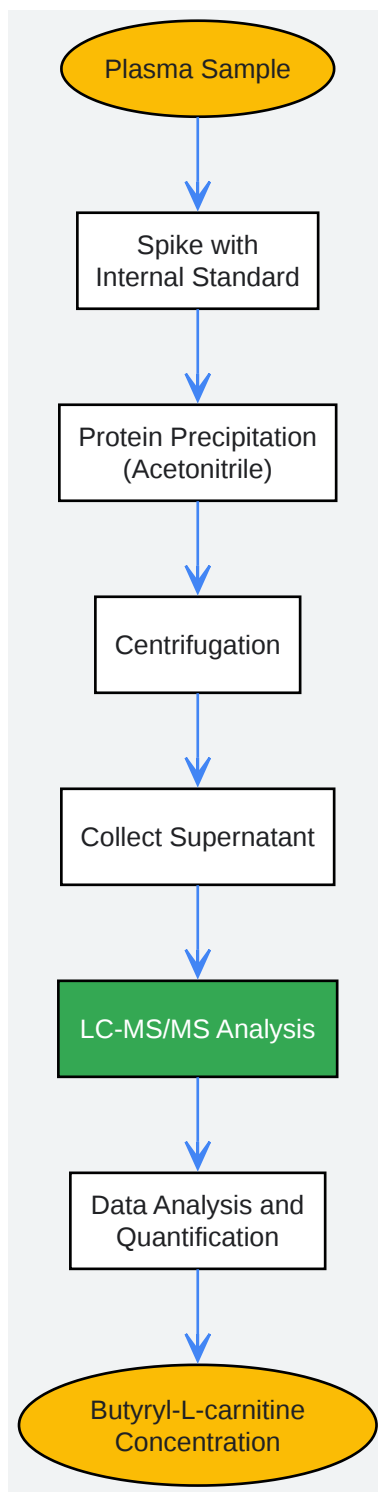
5.1.3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute **butyryl-L-carnitine**.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **butyryl-L-carnitine** and its internal standard.
 - **Butyryl-L-carnitine**: m/z 232.2 \rightarrow 85.1
 - **Butyryl-L-carnitine-d3**: m/z 235.2 \rightarrow 85.1

5.1.4. Data Analysis and Quantification

- Construct a calibration curve using the analytical standards of known concentrations.
- Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
- Determine the concentration of **butyryl-L-carnitine** in the plasma samples by interpolating their peak area ratios on the calibration curve.

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Caption: Experimental Workflow for **Butyryl-L-carnitine** Quantification.

Conclusion and Future Directions

Butyryl-L-carnitine is a multifaceted endogenous molecule with significant roles in energy metabolism and potential as a biomarker and therapeutic agent. Its function extends beyond the classical view of acylcarnitines in fatty acid transport, encompassing the modulation of gene expression through the delivery of butyrate. Future research should focus on elucidating the precise tissue-specific concentrations of **butyryl-L-carnitine** in health and disease, further defining its role in neurological processes, and exploring its therapeutic potential as a targeted butyrate prodrug. A deeper understanding of the signaling pathways modulated by **butyryl-L-carnitine** will be crucial for the development of novel therapeutic strategies for a range of metabolic and neurological disorders.

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